5-Bromo-2-methoxypyridine
Overview
Description
5-Bromo-2-methoxypyridine is an organic compound with the chemical formula C6H6BrNO. It is characterized by the presence of bromine and methoxy functional groups attached to a pyridine ring. This compound is commonly used as a building block in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds .
Mechanism of Action
Target of Action
5-Bromo-2-methoxypyridine is used as a ligand for the central nicotinic acetylcholine receptor . This receptor plays a key role in transmitting signals in the nervous system.
Mode of Action
As a ligand, it likely binds to the central nicotinic acetylcholine receptor, influencing its activity and potentially leading to changes in signal transmission .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura cross-coupling reaction , a widely applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves the coupling of an organoboron compound (like this compound) with a halide using a palladium catalyst .
Result of Action
The molecular and cellular effects of this compound’s action depend on its specific use. For instance, it has been used in the synthesis of a potent and selective somatostatin sst 3 receptor antagonist . It has also been used in a novel synthetic approach to anti-HIV active integrase inhibitors .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the Suzuki–Miyaura cross-coupling reaction requires specific conditions, including a palladium catalyst . Additionally, the compound should be stored away from fire sources and high temperatures .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Bromo-2-methoxypyridine can be synthesized through various methods. One common approach involves the bromination of 2-methoxypyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction typically takes place in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position on the pyridine ring.
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing efficient brominating agents and reaction conditions. The product is then purified through distillation or recrystallization to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride (NaH) and potassium carbonate (K2CO3) are commonly used in the presence of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Coupling Reactions: Palladium catalysts, such as palladium acetate (Pd(OAc)2), and bases like potassium phosphate (K3PO4) are used in solvents like toluene or ethanol.
Major Products:
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Coupling Reactions: Biaryl compounds are the major products formed through Suzuki-Miyaura coupling.
Scientific Research Applications
5-Bromo-2-methoxypyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 2-Bromo-5-methylpyridine
- 2-Bromo-6-methoxypyridine
- 5-Bromo-2-fluoropyridine
- 5-Bromo-2-iodopyridine
Comparison: 5-Bromo-2-methoxypyridine is unique due to the presence of both bromine and methoxy groups on the pyridine ring, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a versatile platform for introducing bromine and methoxy moieties into different molecules, making it valuable in medicinal chemistry and drug discovery .
Properties
IUPAC Name |
5-bromo-2-methoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-9-6-3-2-5(7)4-8-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XADICJHFELMBGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370559 | |
Record name | 5-Bromo-2-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13472-85-0 | |
Record name | 5-Bromo-2-methoxypyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13472-85-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic applications of 5-Bromo-2-methoxypyridine highlighted in the research?
A1: this compound serves as a versatile building block in organic synthesis. Both research papers demonstrate its utility in constructing more complex molecules:
- Synthesis of HIV-1 Integrase Inhibitors: In the first paper [], this compound is a key starting material for the synthesis of methyl 3-amino-5-(4-fluorobenzyl)-2-pyridinecarboxylate. This compound is a crucial intermediate in the development of 7-benzylnaphthyridinones, a class of potent HIV-1 integrase inhibitors. []
- Synthesis of Bicyclic δ-Lactams and Tetrahydroquinolines: The second paper [] highlights the use of this compound in synthesizing 5-functionalized-2-methoxypyridines. These derivatives are then employed to create bicyclic δ-lactams and tetrahydroquinolines, important structural motifs in medicinal chemistry. []
Q2: How does the reactivity of this compound enable these synthetic transformations?
A2: The reactivity of this compound stems from the presence of both the bromine and methoxy substituents on the pyridine ring:
- Bromine as a Leaving Group: The bromine atom at the 5-position acts as an excellent leaving group, facilitating various substitution reactions. For instance, it readily undergoes lithium-bromine exchange, as seen in the first paper [], allowing for further functionalization.
- Methoxy Group Directing Reactivity: The methoxy group at the 2-position influences the electron density of the pyridine ring, impacting its reactivity and directing the regioselectivity of reactions. [, ]
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